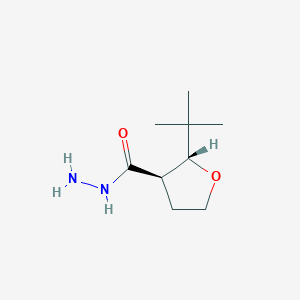

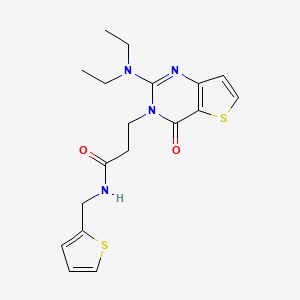

![molecular formula C17H13N3O B2715599 3-benzyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 372084-73-6](/img/structure/B2715599.png)

3-benzyl-5H-pyrimido[5,4-b]indol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-benzyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidoindoles . It is a derivative of 4-aminoquinazolines and is used in the generation of chemical libraries . The compound is synthesized through the formamide-mediated cyclization of cyanoamidine precursors .

Synthesis Analysis

The synthesis of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one involves a formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Molecular Structure Analysis

The molecular structure of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one is complex, with a central five-member ring replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one include the formamide-mediated cyclization of cyanoamidine precursors . This reaction is carried out under microwave irradiation, providing an eco-friendly approach to the synthesis .Aplicaciones Científicas De Investigación

Kinase Inhibition Properties

Scientific Field

Pharmaceuticals and Medicinal Chemistry

Application Summary

This compound is similar to a class of molecules that have been studied for their kinase inhibition properties. These molecules are analogues of 4-aminoquinazolines and have shown inhibitory potency in the micromolar to nanomolar range of IC50 values .

Methods of Application

The formamide-mediated cyclization of the cyanoamidine precursors was carried out under microwave irradiation in an eco-friendly approach . The inhibitory potency of the synthesized compounds was determined against four protein kinases (CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A) .

Results or Outcomes

The study identified promising compounds targeting CK1δ/ε and DYRK1A, displaying micromolar and submicromolar IC50 values .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Scientific Field

Organic Chemistry

Application Summary

This compound is structurally similar to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

Methods of Application

The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields .

Results or Outcomes

The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

Bicyclic 6 + 6 Systems

Scientific Field

Chemistry and Biological Significance

Application Summary

This compound is structurally similar to pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Methods of Application

The synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms are discussed .

Results or Outcomes

The study aims to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Synthesis of Pyrazolo-fused Pyrano[3,4-b]indolone

Application Summary

This compound is structurally similar to 3,6-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one, a pyrazolo-fused pyrano[3,4-b]indolone . These compounds have been extensively studied due to their promising activities .

Methods of Application

The synthesis of this compound is achieved via a three-step approach including Fischer-indole synthesis and intramolecular esterification .

Results or Outcomes

The compound is fully characterized by means of 1H and 13C NMR spectra, using direct and long-range heteronuclear correlation experiments (HMBC and HMQC) .

Synthesis of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one

Application Summary

This compound is structurally similar to 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Results or Outcomes

Exploring Kinase Inhibition Properties

Application Summary

This compound is similar to a class of molecules that have been studied for their kinase inhibition properties . These molecules have shown inhibitory potency towards CDK5/p25, CK1δ/ε, DYRK1A, and GSK-3α/β .

Methods of Application

The inhibitory potency of the synthesized pyrimido[4,5-b]indol-4-amines and pyrimido[5,4-b]indol-4-amines was investigated .

Results or Outcomes

Data are listed in Table 3 including results obtained with harmine (11a) and its congeners (11b–d) .

Direcciones Futuras

The future directions for the research and development of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one could involve exploring its pharmacological interest in more depth . This could include testing its inhibitory potency against various protein kinases and identifying promising compounds for further development .

Propiedades

IUPAC Name |

3-benzyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-17-16-15(13-8-4-5-9-14(13)19-16)18-11-20(17)10-12-6-2-1-3-7-12/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKRHXOTWIYCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5H-pyrimido[5,4-b]indol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

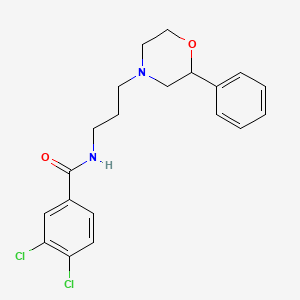

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)

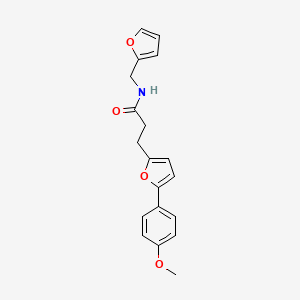

![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)

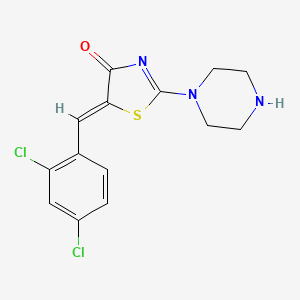

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)

![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)

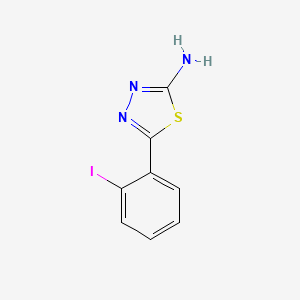

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)